4-Methoxy(toluene-d7)

Übersicht

Beschreibung

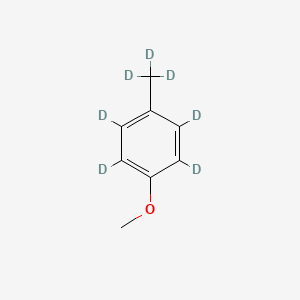

4-Methoxy(toluene-d7), also known as p-(D7-tolyl) methoxybenzene, is a deuterated variant of methoxy-toluene. It is a colorless flammable liquid which is soluble in organic solvents but poorly soluble in water .

Synthesis Analysis

A method for synthesizing 4-methoxy methyl acetoacetate, which could be related to the synthesis of 4-Methoxy(toluene-d7), involves the reaction of methyl methoxyacetate and methyl acetate in the presence of an alkali by heating . The raw materials used in this method are supplied in large quantities in the market, ensuring the raw material supply .Molecular Structure Analysis

The molecular formula of 4-Methoxy(toluene-d7) is C8H3D7O . It consists of a disubstituted benzene ring with a methoxy group and one methyl group .Physical And Chemical Properties Analysis

4-Methoxy(toluene-d7) has a molecular weight of 129.21 g/mol. It is a colorless flammable liquid which is soluble in organic solvents but poorly soluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis of (Meth)Acrylates

4-Methoxy(toluene-d7) can be used in the synthesis of (meth)acrylates . The process involves the functionalization of a non-functional polymer by chemical modification or binding of a reactive side group to the monomer and polymerization of this reactive group monomer by chain addition polymerization methods . This method has been successfully applied to obtain vinyl polymers .

Preparation of Functional Polymers

Functional polymers, which are widely used as polymeric reagents or polymer supports in biochemical and chemical applications, can be prepared using 4-Methoxy(toluene-d7) . The functional (meth)acrylates referred here supply “functional esters” ruins as a general reactive group precursor .

Synthesis of Reactive Polymers

4-Methoxy(toluene-d7) can be used in the synthesis of reactive polymers . The leaving (activating) groups of these monomers may easily react with the alcohols and amines carrying the desired reactive groups and therefore, in general, provide a single reaction step for the synthesis of reactive polymers .

Production of Commercial Monomers

4-Methoxy(toluene-d7) can be used in the production of commercial monomers . Copolymers of commercial monomers and monomers with functional groups are prepared and their properties are investigated .

Chemical Modification of Polymers

4-Methoxy(toluene-d7) can be used in the chemical modification of polymers . The application of chemical modification to the polymers is used to prepare polymers which cannot be prepared by direct polymerization of the monomer .

Nuclear and Side-Chain Bromination

4-Methoxy(toluene-d7) can be used in nuclear and side-chain bromination . This process can be carried out using an electrochemical method .

Wirkmechanismus

Target of Action

4-Methoxy(toluene-d7) is a variant of methoxytoluenes, which are a group of three isomeric organic compounds . They consist of a disubstituted benzene ring with a methoxy group and one methyl group

Mode of Action

Methoxytoluenes are known to be precursors to the corresponding methoxybenzoic acids and methoxybenzaldehydes . This suggests that they may undergo metabolic transformations to form these compounds.

Biochemical Pathways

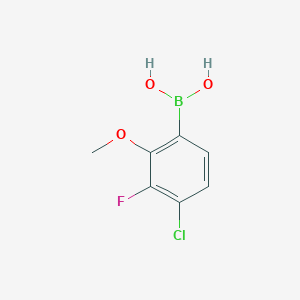

This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Pharmacokinetics

It’s worth noting that methoxytoluenes are soluble in organic solvents but poorly soluble in water , which could impact their bioavailability and distribution within the body.

Result of Action

As methoxytoluenes are precursors to methoxybenzoic acids and methoxybenzaldehydes , their metabolic transformations could potentially result in the formation of these compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methoxy(toluene-d7). For instance, stable isotope-labeled compounds like 4-Methoxy(toluene-d7) are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . This suggests that environmental conditions could potentially impact the behavior and effectiveness of this compound.

Eigenschaften

IUPAC Name |

1,2,4,5-tetradeuterio-3-methoxy-6-(trideuteriomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3/i1D3,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLICZRVGGXEOD-HRDWIZOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy(toluene-d7) | |

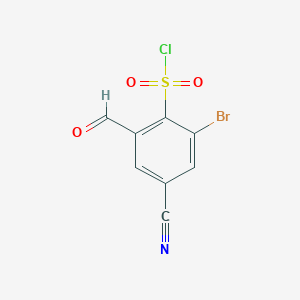

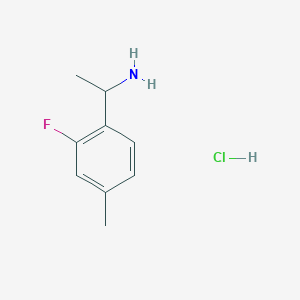

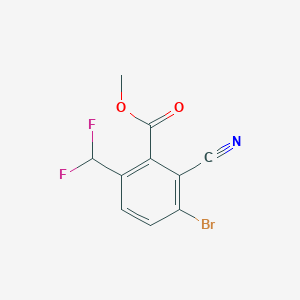

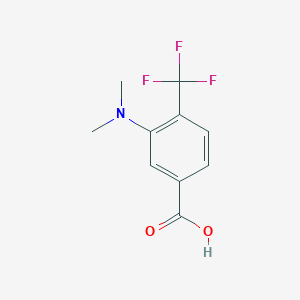

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

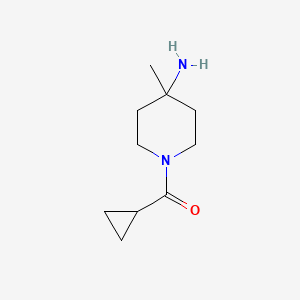

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 8-bromoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1460522.png)